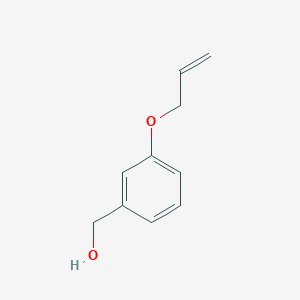

(3-(Allyloxy)phenyl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(3-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7,11H,1,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFMBOJMKSQRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651112 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34905-07-2 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Allyloxy Phenyl Methanol

Phenolic Precursor Derivatization Strategies

The most direct and common approach to synthesizing (3-(Allyloxy)phenyl)methanol involves the modification of a readily available phenolic precursor, namely 3-hydroxybenzyl alcohol. This strategy focuses on the formation of the characteristic ether linkage.

Alkylation Reactions with Allyl Halides

The Williamson ether synthesis stands as a cornerstone for the preparation of ethers and is widely applicable to the synthesis of this compound. byjus.comwikipedia.orgmasterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide through an S(_N)2 mechanism. wikipedia.org In this specific synthesis, 3-hydroxybenzyl alcohol is first deprotonated by a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an allyl halide, typically allyl bromide or allyl chloride, to form the desired ether.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) are commonly employed to ensure complete deprotonation of the phenolic hydroxyl group. organic-synthesis.com Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can accelerate the rate of the S(_N)2 reaction. wikipedia.org The reaction is typically conducted at temperatures ranging from room temperature to 100 °C, with reaction times varying from a few hours to overnight. wikipedia.orgias.ac.in

| Precursor | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Hydroxybenzyl alcohol | Allyl bromide | K(_2)CO(_3) | DMF | 80 | 12 | ~95 |

| 3-Hydroxybenzyl alcohol | Allyl chloride | NaH | THF | 25-60 | 4-8 | High |

Note: The data in this table is representative of typical Williamson ether synthesis conditions for phenolic substrates and may be adapted for the synthesis of this compound.

Ethereal Linkage Formation through Alternative Routes

Beyond the classical Williamson ether synthesis, other methods can be employed to form the ether linkage in this compound, particularly under milder or different reaction conditions.

The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers from alcohols. missouri.eduwikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of an alcohol for nucleophilic attack. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, 3-hydroxybenzyl alcohol would be reacted with allyl alcohol in the presence of PPh(_3) and DEAD. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral 3-hydroxybenzyl alcohol. organic-chemistry.org

Another modern approach involves the use of 2-benzyloxy-1-methylpyridinium triflate and related reagents. orgsyn.orgbeilstein-journals.orgnih.gov These reagents act as benzyl (B1604629) group transfer agents under neutral conditions, which can be advantageous for substrates sensitive to acidic or basic conditions. While typically used for benzylation, analogous reagents for allylation could be developed or adapted.

Reductive Synthesis Approaches

An alternative synthetic strategy to this compound begins with a carbonyl compound that already contains the allyloxy moiety. The final step in this sequence is the reduction of the carbonyl group to a primary alcohol.

Reduction of Carbonyl Precursors

The most common carbonyl precursor for this approach is 3-(allyloxy)benzaldehyde. This aldehyde can be readily reduced to the corresponding primary alcohol, this compound, using a variety of reducing agents.

Sodium borohydride (NaBH(_4)) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. ugm.ac.idmasterorganicchemistry.comresearchgate.net The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature or below. ambeed.com The workup is generally straightforward, involving quenching with water or a dilute acid.

A more powerful reducing agent, lithium aluminum hydride (LiAlH(_4)) , can also be used. However, due to its higher reactivity, it is less commonly employed for the simple reduction of an aldehyde when a milder reagent like NaBH(_4) is sufficient. LiAlH(_4) is particularly useful for the reduction of carboxylic acids and their derivatives. google.com Therefore, 3-(allyloxy)benzoic acid could also serve as a precursor, which would be reduced to this compound using LiAlH(_4).

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-(Allyloxy)benzaldehyde | NaBH(_4) | Methanol | 0 - 25 | 0.5 - 2 | >90 |

| 3-(Allyloxy)benzoic acid | LiAlH(_4) | THF | 0 - 25 | 1 - 4 | High |

Note: The data for the reduction of 3-(allyloxy)benzaldehyde is based on a specific experimental procedure. ambeed.com The data for the reduction of 3-(allyloxy)benzoic acid is representative of typical LiAlH(_4) reductions of benzoic acids.

Selective Reduction Techniques

In cases where other reducible functional groups are present in the precursor molecule, selective reduction techniques are necessary. For the reduction of 3-(allyloxy)benzaldehyde, the allyl group contains a carbon-carbon double bond which is generally not reduced by sodium borohydride under standard conditions, making this a selective transformation. researchgate.net However, more powerful reducing agents or certain catalytic hydrogenation conditions could potentially reduce the double bond. Therefore, the choice of reducing agent is critical to ensure the desired product is obtained.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can also be considered within the broader context of convergent and divergent synthetic strategies, which are particularly useful for creating libraries of related compounds.

A convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then joined together in the final stages. For this compound, a convergent approach could involve the synthesis of an activated 3-hydroxybenzyl derivative and an allyl-containing fragment, which are then coupled. For instance, a one-pot synthesis of amino benzyl ethers has been reported, which follows a convergent approach by preparing a benzyl iodide in situ and then reacting it with an amino alcohol. tandfonline.com A similar strategy could be envisioned for the synthesis of this compound.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. This compound itself can serve as a versatile intermediate in divergent syntheses. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, allowing for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups. bohrium.com Furthermore, the allyl group can undergo various transformations, such as isomerization, oxidation, or metathesis, to generate a diverse array of derivatives.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound focuses on several key areas: the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, energy efficiency, and waste reduction. These principles aim to create synthetic pathways that are not only efficient but also minimize environmental impact.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry and is highly relevant to the synthesis of this compound. While the Williamson ether synthesis itself is not inherently catalytic, the use of phase-transfer catalysts (PTCs) represents a significant green improvement.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the synthesis of this compound, the reactants are typically 3-(hydroxymethyl)phenoxide (the deprotonated form of 3-(hydroxymethyl)phenol), which is often an ionic solid or dissolved in an aqueous phase, and allyl halide, which is typically a liquid or dissolved in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where it can react with the allyl halide.

The use of PTCs offers several green advantages:

Elimination of Hazardous Solvents: PTCs can enable the use of more environmentally benign solvents, including water, or can even allow for solvent-free conditions.

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption.

Increased Reaction Rates and Yields: By facilitating the transport of reactants, PTCs can significantly increase reaction rates and improve product yields.

Catalyst Recyclability: In some systems, the phase-transfer catalyst can be recovered and reused, further enhancing the sustainability of the process.

While specific studies on the use of PTCs for the synthesis of this compound are not extensively detailed in the literature, the principles are widely applicable. The following table illustrates typical conditions for PTC-mediated Williamson ether synthesis of related substituted phenols, which can be extrapolated to the synthesis of the target compound.

| Catalyst | Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | 4-Nitrophenol | Allyl bromide | Water/Toluene | 80 | 2 | 95 |

| Aliquat 336 | Phenol (B47542) | Benzyl chloride | Solvent-free | 60 | 1 | 92 |

| Benzyltriethylammonium chloride (BTEAC) | 2-Naphthol | Allyl chloride | Dichloromethane | 25 | 5 | 90 |

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. Research into the synthesis of this compound and related compounds has explored solvent-free methodologies and the use of greener alternative solvents.

Solvent-Free Synthesis:

Conducting reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and simpler purification procedures. The Williamson ether synthesis of phenols has been successfully carried out under solvent-free conditions, often with the aid of microwave or ultrasound irradiation to provide the necessary energy for the reaction to proceed. In a typical solvent-free procedure, the solid phenoxide is mixed directly with the liquid allyl halide, and the mixture is heated.

Microwave-Assisted Organic Synthesis (MAOS):

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. In the context of synthesizing this compound, microwave heating can dramatically reduce reaction times from hours to minutes. This is due to the efficient and direct heating of the reaction mixture, leading to faster reaction rates. When combined with solvent-free conditions, MAOS represents a highly efficient and green synthetic protocol.

Ultrasound-Assisted Synthesis:

Sonication, or the use of ultrasound, can also enhance the rate of heterogeneous reactions. The acoustic cavitation generated by ultrasound can create localized high temperatures and pressures, leading to increased reactivity at the interface of the reactants. This can be particularly effective in the Williamson ether synthesis, especially under solvent-free or biphasic conditions.

Environmentally Benign Solvents:

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign alternatives to traditional volatile organic compounds. For the synthesis of this compound, potential green solvents include:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal choice for green synthesis. However, the low solubility of organic reactants in water can be a challenge, which can sometimes be overcome with the use of phase-transfer catalysts or co-solvents.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are often liquid at or near room temperature. They are considered "green" solvents due to their negligible vapor pressure, which prevents their release into the atmosphere. They can also be designed to have specific solvating properties and can often be recycled.

Propylene Carbonate: This is a biodegradable and non-toxic solvent with a high boiling point, making it a safer alternative to many conventional solvents.

The following table provides illustrative examples of reaction conditions for the Williamson ether synthesis of substituted phenols under various green conditions, which could be adapted for the synthesis of this compound.

| Condition | Substrate | Alkylating Agent | Base/Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Solvent-free, Microwave | Phenol | Allyl bromide | K₂CO₃ | 120 | 5 min | 98 |

| Ultrasound, Water | 4-Cresol | Allyl chloride | NaOH | 50 | 1 h | 93 |

| Ionic Liquid ([bmim]Br) | 3-Methoxyphenol | Allyl bromide | K₂CO₃ | 90 | 2 h | 91 |

| Propylene Carbonate | 4-Chlorophenol | Allyl bromide | KOH | 100 | 3 h | 88 |

Reactivity and Transformation Pathways of 3 Allyloxy Phenyl Methanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group attached to the phenyl ring is a primary benzylic alcohol. Its reactivity is characterized by transformations typical of alcohols, including esterification, etherification, oxidation, and nucleophilic substitution. The benzylic position enhances the reactivity of this group in certain reactions, such as substitution and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of (3-(Allyloxy)phenyl)methanol can be readily converted into esters and ethers, which are common strategies for protection or for introducing new functional groups.

Esterification: The formation of an ester from this compound can be achieved through several established methods. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. nih.govmasterorganicchemistry.com This is a reversible process, and often the alcohol or an inert solvent is used in excess to drive the equilibrium toward the product. masterorganicchemistry.com Alternative methods, such as reaction with acyl chlorides or acid anhydrides in the presence of a base, provide irreversible pathways to the desired ester. For more sensitive substrates, milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) in Steglich esterification can be employed. nih.gov

Table 1: Representative Esterification Reactions of this compound

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| Acetic Acid | H₂SO₄, heat | (3-(Allyloxy)phenyl)methyl acetate (B1210297) |

| Acetic Anhydride | Pyridine, room temp. | (3-(Allyloxy)phenyl)methyl acetate |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | (3-(Allyloxy)phenyl)methyl benzoate |

Etherification: The synthesis of ethers from this compound typically involves the reaction of its corresponding alkoxide with an alkyl halide, a classic example being the Williamson ether synthesis. organic-chemistry.org Due to the benzylic nature of the alcohol, acid-catalyzed etherification is also a viable and efficient method. researchgate.netorganic-chemistry.org For instance, reaction with another alcohol in the presence of a strong acid or a Lewis acid like Boron Trifluoride diethyl etherate can yield unsymmetrical ethers. researchgate.net A chemoselective approach using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol can selectively convert benzylic alcohols into their corresponding methyl or ethyl ethers. researchgate.netorganic-chemistry.org

Table 2: Representative Etherification Reactions of this compound

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| Sodium Hydride, then Methyl Iodide | THF | 1-(Allyloxy)-3-(methoxymethyl)benzene |

| Methanol | H₂SO₄ or FeCl₃ | 1-(Allyloxy)-3-(methoxymethyl)benzene |

| Ethanol, TCT | DMSO | 1-(Allyloxy)-3-(ethoxymethyl)benzene |

Oxidation and Reduction Chemistry

Oxidation: The primary benzylic alcohol group in this compound can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. youtube.com Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. youtube.com Reagents such as Pyridinium chlorochromate (PCC) or methods like the Swern and Dess-Martin oxidations are effective for this transformation. youtube.com The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a co-oxidant like sodium hypochlorite is a particularly mild and selective method for converting primary alcohols to aldehydes. d-nb.infoorganic-chemistry.org Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. youtube.com

Table 3: Oxidation Products of this compound

| Reagent/Method | Product | Functional Group Formed |

|---|---|---|

| PCC, CH₂Cl₂ | 3-(Allyloxy)benzaldehyde | Aldehyde |

| TEMPO, NaOCl | 3-(Allyloxy)benzaldehyde | Aldehyde |

| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | 3-(Allyloxy)benzaldehyde | Aldehyde |

Reduction: While the hydroxymethyl group is already in a reduced state, the aromatic ring of this compound can undergo reduction. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, can reduce the benzene (B151609) ring to a 1,4-cyclohexadiene derivative. masterorganicchemistry.com The regiochemical outcome of the Birch reduction is directed by the substituents on the ring. masterorganicchemistry.com The allyloxy group is an electron-donating group, while the hydroxymethyl group is weakly deactivating. In a different context, the benzylic alcohol can undergo deoxygenation to a methyl group under specific catalytic conditions, for example, on a TiO₂(110) surface, to yield 3-allyltoluene. researchgate.net

Nucleophilic Substitution Reactions

The direct displacement of the hydroxyl group by a nucleophile is difficult due to the poor leaving group nature of the hydroxide ion (OH⁻). Therefore, nucleophilic substitution at the benzylic carbon typically requires a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate, mesylate, or a halide. This is followed by reaction with a nucleophile. The benzylic position makes these substitution reactions particularly facile, proceeding readily through either an Sₙ1 or Sₙ2 mechanism depending on the conditions and the nucleophile. For example, conversion to (3-(allyloxy)phenyl)methyl bromide can be achieved using PBr₃ or HBr, which can then be displaced by a wide variety of nucleophiles.

Reactions of the Allyloxy Moiety

The allyloxy group consists of an allyl group linked to the phenyl ring via an ether bond. This functionality opens up reaction pathways involving the alkene and the allyl system, most notably pericyclic rearrangements and olefin metathesis.

Claisen Rearrangement Studies

The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the thermal or Lewis acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl phenyl ether. wikipedia.orgmychemblog.combyjus.com When this compound is heated, the allyl group migrates from the ether oxygen to a carbon atom of the aromatic ring. mychemblog.com The reaction proceeds through a concerted, cyclic transition state. organic-chemistry.org

The initial rearrangement product is a dienone intermediate, which is not aromatic. This intermediate quickly tautomerizes to restore aromaticity, yielding an allyl-substituted phenol (B47542). byjus.com For an allyl phenyl ether, the allyl group typically migrates to the ortho position. In the case of this compound, the meta-positioned hydroxymethyl group influences the regioselectivity. The rearrangement will produce a mixture of 2-allyl-5-(hydroxymethyl)phenol and 4-allyl-3-(hydroxymethyl)phenol. If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position. organic-chemistry.org

Table 4: Claisen Rearrangement of this compound

| Reaction | Conditions | Major Products |

|---|---|---|

| Aromatic Claisen Rearrangement | Heat (e.g., 190-220 °C) in high-boiling solvent (e.g., toluene, N,N-diethylaniline) | 2-Allyl-5-(hydroxymethyl)phenol, 4-Allyl-3-(hydroxymethyl)phenol |

Olefin Metathesis Reactions

Olefin metathesis is a versatile reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum (e.g., Schrock catalysts). wikipedia.org The terminal alkene of the allyloxy group in this compound can participate in several types of metathesis reactions. nih.govharvard.edu

Cross-Metathesis (CM): Reaction with another olefin allows for the synthesis of a new, substituted olefin. This is a powerful tool for carbon-chain elongation and functionalization.

Ring-Closing Metathesis (RCM): If another alkene is present within the same molecule in a suitable position, an intramolecular reaction can occur to form a cyclic compound. This would require prior modification of the this compound structure.

Ring-Opening Metathesis Polymerization (ROMP): The allyl group can act as a chain-terminating agent in the polymerization of cyclic olefins.

These reactions are valued for their high functional group tolerance, allowing them to be performed on complex molecules without the need for extensive protecting group strategies. harvard.edu

Table 5: Potential Olefin Metathesis Reactions of this compound

| Metathesis Type | Reaction Partner | Catalyst | Potential Product |

|---|---|---|---|

| Cross-Metathesis | Styrene | Grubbs' 2nd Gen. Catalyst | 1-(Cinnamyl)-3-(hydroxymethyl)benzene (and isomers) |

| Cross-Metathesis | Methyl acrylate | Grubbs' 2nd Gen. Catalyst | Methyl 4-(3-(hydroxymethyl)phenoxy)but-2-enoate |

Epoxidation and Dihydroxylation Processes

The allyl group in this compound presents a prime site for oxidation reactions, specifically epoxidation and dihydroxylation. These transformations would yield valuable synthetic intermediates, such as the corresponding epoxide or diol, which can be further elaborated.

Epoxidation: The conversion of the alkene in the allyl group to an epoxide is a common and synthetically useful transformation. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is expected to proceed via the concerted Prilezhaev mechanism.

| Reagent | Expected Product | Potential Reaction Conditions |

| m-CPBA | (3-((Oxiran-2-yl)methoxy)phenyl)methanol | Dichloromethane (DCM), Room Temperature |

| Hydrogen peroxide/Titanium silicalite-1 (TS-1) | (3-((Oxiran-2-yl)methoxy)phenyl)methanol | Methanol, 60 °C |

Dihydroxylation: The dihydroxylation of the allyl group would lead to the formation of a vicinal diol. This can be accomplished through several methods, including syn-dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions, or anti-dihydroxylation via epoxidation followed by acid-catalyzed hydrolysis.

| Reagent | Expected Product | Stereochemistry |

| OsO₄, NMO | 3-(2,3-Dihydroxypropoxy)phenyl)methanol | Syn |

| Cold, dilute KMnO₄, NaOH | 3-(2,3-Dihydroxypropoxy)phenyl)methanol | Syn |

| 1. m-CPBA 2. H₃O⁺ | 3-(2,3-Dihydroxypropoxy)phenyl)methanol | Anti |

Aromatic Ring Functionalization

The substituted benzene ring in this compound is amenable to functionalization through various reactions, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling. The existing substituents—the allyloxy and hydroxymethyl groups—will influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Potentials

The allyloxy and hydroxymethyl groups are both ortho, para-directing activators of the aromatic ring for electrophilic aromatic substitution. The ether oxygen of the allyloxy group can donate electron density to the ring through resonance, while the hydroxymethyl group is a weak activating group. The combined effect of these two groups would direct incoming electrophiles to the positions ortho and para to the allyloxy group (positions 2, 4, and 6) and ortho to the hydroxymethyl group (positions 2 and 4).

| Reaction Type | Reagent | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | (3-(Allyloxy)-4-nitro-phenyl)methanol, (3-(Allyloxy)-6-nitro-phenyl)methanol |

| Bromination | Br₂, FeBr₃ | (3-(Allyloxy)-4-bromo-phenyl)methanol, (3-(Allyloxy)-6-bromo-phenyl)methanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (3-(Allyloxy)-4-acyl-phenyl)methanol, (3-(Allyloxy)-6-acyl-phenyl)methanol |

Metal-Catalyzed Coupling Reactions

To engage in metal-catalyzed cross-coupling reactions, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. Once halogenated, as described in the section above, the resulting aryl halide could participate in a variety of coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

| Reaction Name | Reactants | Catalyst | Potential Product (from a 4-bromo derivative) |

| Suzuki Coupling | Aryl boronic acid | Pd(PPh₃)₄, base | (3-(Allyloxy)-[1,1'-biphenyl]-4-yl)methanol derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | (3-(Allyloxy)-4-vinyl-phenyl)methanol derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base | (3-(Allyloxy)-4-(alkynyl)phenyl)methanol derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | (4-(Amino)-3-(allyloxy)phenyl)methanol derivative |

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the allyl double bond, the aromatic ring, and the hydroxyl group—necessitates careful consideration of chemo- and regioselectivity in more complex transformations. The choice of reagents and reaction conditions will be critical in selectively targeting a specific functional group.

For instance, in a reaction involving both an electrophile for the aromatic ring and an oxidizing agent for the allyl group, the outcome would depend on the relative reactivity of these sites under the chosen conditions. Similarly, the hydroxyl group could be protected to prevent its interference in reactions targeting the other functionalities. The directing effects of the two substituents on the aromatic ring are not perfectly aligned, which could lead to mixtures of regioisomers in electrophilic aromatic substitution reactions. The precise ratio of these isomers would be influenced by steric hindrance and the specific electrophile used. A detailed study of these selective transformations would be required to develop synthetic strategies that predictably yield a desired product.

Mechanistic Investigations of Key Reactions Involving 3 Allyloxy Phenyl Methanol

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a powerful tool for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors such as concentration, temperature, and solvent. A primary reaction of interest for (3-(Allyloxy)phenyl)methanol is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of the allyl group from the oxygen atom to a carbon atom on the aromatic ring.

The Claisen rearrangement is known to be a unimolecular, concerted process, meaning that bond breaking and bond making occur simultaneously in a single step. libretexts.orglibretexts.org This is typically characterized by first-order kinetics, where the rate of the reaction is directly proportional to the concentration of the reactant, in this case, this compound. The reaction is initiated by heat, and polar solvents have been observed to accelerate the reaction rate. byjus.com

Table 1: Hypothetical Kinetic Data for the Claisen Rearrangement of a Substituted Allyl Phenyl Ether

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 450 | 1.5 x 10⁻⁵ |

| 475 | 6.8 x 10⁻⁵ |

| 500 | 2.9 x 10⁻⁴ |

| 525 | 1.1 x 10⁻³ |

This table presents hypothetical data based on typical values for Claisen rearrangements to illustrate the temperature dependence of the rate constant.

From such data, the activation energy (Ea) of the reaction can be determined using the Arrhenius equation. For the parent allyl phenyl ether, computational studies have predicted an activation barrier of approximately 38.0 to 39.7 kcal/mol. researchgate.netrsc.org The presence of the hydroxymethyl group at the meta-position in this compound is expected to have a subtle electronic effect on the reaction rate compared to the unsubstituted allyl phenyl ether.

Role of Functional Groups in Reaction Pathways

The reactivity of this compound is dictated by the interplay of its three key functional groups: the allyloxy group, the phenyl ring, and the hydroxymethyl group.

The allyloxy group is the primary participant in the Claisen rearrangement. The rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.orglibretexts.org The reaction is thermally induced and leads to the formation of a C-C bond between the terminal carbon of the allyl group and the ortho position of the phenyl ring, concurrent with the cleavage of the C-O ether bond. libretexts.org

The phenyl ring acts as the platform for the rearrangement. Its aromaticity is temporarily disrupted during the formation of the cyclohexadienone intermediate, which then rapidly tautomerizes to regain the stable aromatic ring in the final phenol (B47542) product. byjus.comlibretexts.org The electronic nature of the phenyl ring, influenced by substituents, can affect the activation energy and regioselectivity of the rearrangement.

The hydroxymethyl group (-CH₂OH) at the meta-position of the phenyl ring in this compound is not directly involved in the bond-breaking and bond-forming steps of the Claisen rearrangement. However, as a weakly electron-withdrawing group, it can subtly influence the electron density of the aromatic ring, which may have a minor effect on the reaction rate. Furthermore, the hydroxyl group can participate in other reactions, such as etherification or oxidation, depending on the reaction conditions. Its presence also offers a site for potential intramolecular interactions that could influence the stability of transition states in certain reactions.

Transition State Analysis and Reaction Energetics

The Claisen rearrangement of aryl allyl ethers proceeds through a highly ordered, cyclic transition state. libretexts.org Computational studies on allyl phenyl ether have shown that the reaction preferably proceeds via a chair-like transition state geometry. organic-chemistry.org This concerted mechanism involves the simultaneous reorganization of six electrons. libretexts.org

Table 2: Calculated Energetics for the Claisen Rearrangement of Allyl Phenyl Ether

| Species | Relative Energy (kcal/mol) |

| Allyl Phenyl Ether (Reactant) | 0 |

| Transition State | +39.7 |

| Cyclohexadienone Intermediate | +15.2 |

| o-Allylphenol (Product) | -12.5 |

Data is based on DFT (B3LYP/6-31G(d)) calculations for the unsubstituted allyl phenyl ether and serves as an illustrative example. researchgate.netrsc.org

The transition state is characterized by the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-oxygen bond. The geometry of this state is crucial in determining the stereochemical outcome of the reaction when chiral centers are present. For this compound, the key energetic features are expected to be similar to those of the parent allyl phenyl ether, with the hydroxymethyl group likely having a minor perturbing effect on the absolute energy values.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction pathway.

For the Claisen rearrangement of allyl phenyl ether, DFT calculations have been used to:

Optimize the geometries of the reactant, transition state, and product. researchgate.netrsc.org

Calculate the activation energy and reaction enthalpy. researchgate.netrsc.org

Analyze the electronic structure of the transition state to confirm its concerted nature. rsc.org

Investigate the influence of substituents on the reaction barrier and regioselectivity. Studies on meta-substituted phenyl propargyl ethers, a related system, have shown that the electronic effects of substituents can influence the preference for rearrangement at different positions on the ring. nsf.gov

While specific computational studies on this compound are not prevalent, the established computational models for allyl phenyl ethers provide a strong foundation for predicting its behavior. A DFT study on this compound would likely confirm a concerted mechanism for the Claisen rearrangement, with a calculated activation barrier in the range of other substituted allyl phenyl ethers. Such a study could also quantify the electronic influence of the meta-hydroxymethyl group on the reaction energetics and explore the potential for other competing reaction pathways under various conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million), HRMS allows for the determination of a unique molecular formula.

For (3-(Allyloxy)phenyl)methanol, the molecular formula is C₁₀H₁₂O₂. The theoretical monoisotopic mass can be calculated with high precision based on the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). This calculated exact mass serves as a benchmark for experimental HRMS measurements. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the molecule, often as protonated species [M+H]⁺, sodiated adducts [M+Na]⁺, or radical cations [M]⁺•. The experimentally measured mass is then compared to the theoretical value to confirm the molecular formula, providing definitive evidence of the compound's identity and ruling out other potential structures with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Nominal Mass | 164 Da |

| Calculated Monoisotopic Mass | 164.08373 Da |

| Calculated Mass for [M+H]⁺ | 165.09101 Da |

| Calculated Mass for [M+Na]⁺ | 187.07300 Da |

This table contains interactive data. Users can sort and filter as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the range of δ 6.8-7.3 ppm. Due to the 1,3-substitution pattern, they would exhibit complex splitting patterns (multiplets) arising from ortho- and meta-couplings.

Allyl Protons: The allyl group would give rise to three characteristic signals: a doublet for the two protons of the -O-CH₂- group (δ ~4.5 ppm), a multiplet for the -CH= proton (δ ~6.0 ppm), and two distinct signals (doublet of doublets) for the terminal =CH₂ protons (δ ~5.2-5.4 ppm).

Benzylic Protons: The two protons of the hydroxymethyl group (-CH₂OH) attached to the aromatic ring would appear as a singlet at approximately δ 4.6 ppm.

Hydroxyl Proton: The alcohol proton (-OH) would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, confirming the molecular symmetry.

Aromatic Carbons: Six signals would be expected in the aromatic region (δ 110-160 ppm). The two carbons directly attached to oxygen atoms (C-O-allyl and C-OH) would be the most downfield shifted in this region.

Allyl Carbons: The three carbons of the allyl group would appear at distinct chemical shifts: the -O-CH₂- carbon around δ 69 ppm, the -CH= carbon around δ 133 ppm, and the terminal =CH₂ carbon around δ 117 ppm.

Benzylic Carbon: The benzylic -CH₂OH carbon would resonate at approximately δ 65 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each signal and confirm the connectivity between protons and carbons, thereby piecing together the complete molecular framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 6.8 - 7.3 (m) | 113 - 130 |

| Aromatic C-O | - | 158 |

| Aromatic C-C | - | 142 |

| Allyl -O-CH₂- | ~4.5 (d) | ~69 |

| Allyl -CH= | ~6.0 (m) | ~133 |

| Allyl =CH₂ | 5.2 - 5.4 (dd) | ~117 |

| Benzylic -CH₂OH | ~4.6 (s) | ~65 |

This table contains interactive data. Users can sort and filter as needed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. Other key absorptions would include:

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ for the allyl and benzylic CH₂ groups.

C=C stretching: A peak around 1645 cm⁻¹ for the allyl double bond and peaks around 1600 and 1475 cm⁻¹ for the aromatic ring.

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the aryl-ether and alcohol C-O bonds.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds. For this molecule, Raman would be particularly useful for observing the C=C stretching vibrations of the aromatic ring and the allyl group, which typically give rise to strong Raman scattering signals. The symmetric vibrations of the benzene ring would also be prominent.

Table 3: Key Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch | 3200 - 3500 (Broad, Strong) | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 (Medium) | Medium |

| Alkene C=C | Stretch | ~1645 (Medium) | Strong |

| Aromatic C=C | Stretch | ~1600, ~1475 (Medium-Strong) | Strong |

| Ether C-O | Stretch | ~1250 (Strong) | Weak |

This table contains interactive data. Users can sort and filter as needed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. If a single crystal of this compound of sufficient quality could be grown, X-ray diffraction analysis would reveal the preferred conformation of the flexible allyl and hydroxymethyl side chains relative to the plane of the benzene ring.

Furthermore, this method would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and potential π-stacking interactions between aromatic rings. Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The determination of its crystal structure would provide invaluable insight into its solid-state properties and intermolecular forces.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC): Due to its polarity and aromatic ring (a UV chromophore), this compound is well-suited for analysis by reverse-phase HPLC (RP-HPLC).

Stationary Phase: A C18 or a Phenyl-Hexyl column would be appropriate.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) would likely achieve good separation from impurities.

Detection: Ultraviolet (UV) detection, likely around 270 nm where the phenyl ring absorbs, would provide high sensitivity.

Gas Chromatography (GC): As a moderately volatile compound, this compound can also be analyzed by GC.

Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be suitable.

Detection: Flame Ionization Detection (FID) would provide a robust quantitative response. Coupling the GC to a Mass Spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities based on their mass spectra.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions that synthesize or consume this compound. A silica (B1680970) gel plate with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used to separate the compound from other components in the reaction mixture.

Computational and Theoretical Chemistry Studies of 3 Allyloxy Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) are powerful tools for optimizing molecular geometry, calculating electronic properties, and mapping reaction pathways.

For a molecule like "(3-(Allyloxy)phenyl)methanol," DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d)), can be employed to determine key electronic parameters. These parameters help in understanding the molecule's stability and reactive sites. A study on the Claisen rearrangement of allyl phenyl ether, a structural relative, utilized Bonding Evolution Theory (BET) based on DFT calculations to analyze the changes in electronic structure during the reaction. This analysis revealed the mechanism of C-O bond breaking and C-C bond formation, highlighting regions of non-bonding electron density that are crucial for the reaction's progression.

Table 1: Calculated Electronic Properties of a Representative Aryl Allyl Ether Analog

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; indicates the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability of the molecule. A larger gap implies higher stability. |

| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data in this table is representative and derived from computational studies on analogous aryl allyl ether compounds for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. By simulating the movement of atoms and molecules, MD can reveal the preferred shapes (conformations) a molecule adopts and how it interacts with its environment, such as a solvent.

In the context of "this compound," MD simulations could be used to explore the rotational freedom around the ether linkage and the hydroxymethyl group. This would help in understanding the spatial arrangement of the allyl and phenyl groups, which is crucial for its interaction with other molecules. For instance, MD simulations have been employed to study the interaction of safrole, another related compound, with cytochrome P450 enzymes to understand its metabolism. These simulations tracked the distance and orientation of the molecule within the enzyme's active site over time.

Table 2: Conformational Dihedral Angles of an Aryl Allyl Ether Analog from MD Simulations

| Dihedral Angle | Description | Average Value (degrees) | Fluctuation (± degrees) |

| C-O-C-C | Phenyl-Ether-Allyl | 120.5 | 15.2 |

| O-C-C=C | Ether-Allyl | 85.3 | 25.8 |

| C-C-O-H | Phenyl-Methanol | 65.1 | 30.5 |

Note: This data is illustrative and based on general principles of conformational analysis for similar molecules, as specific MD simulation data for this compound is not available.

Docking Studies (in the context of potential ligand research, non-therapeutic)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In non-therapeutic biological research, docking can be used to investigate the potential binding of a molecule to a protein, which can help in understanding biological processes or in the development of research tools.

For "this compound," docking studies could be performed to explore its potential interactions with various proteins. For example, computational analyses of eugenol, which shares the allyloxy-phenyl moiety, have included docking studies to investigate its binding to enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) nih.gov. These studies identify the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Table 3: Representative Docking Results of an Aryl Allyl Ether Analog with a Model Protein

| Parameter | Value | Details |

| Binding Affinity | -7.2 kcal/mol | A more negative value indicates a stronger predicted binding interaction. |

| Interacting Residues | Tyr123, Phe210, Ser345 | Amino acids in the protein's binding pocket that are in close contact with the ligand. |

| Key Interactions | Hydrogen bond with Ser345, Pi-Pi stacking with Phe210 | Specific non-covalent interactions that contribute to the stability of the ligand-protein complex. |

Note: The data presented is hypothetical and serves to illustrate the output of a typical docking study for a molecule of this class.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Analogs (in the context of biological research, non-therapeutic)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In a non-therapeutic context, this could involve modeling the relationship between structural features and a measurable biological effect in a research assay.

For structural analogs of "this compound," a QSAR study would involve compiling a dataset of similar compounds with known activity in a specific assay. Molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. Statistical methods are then used to build a model that predicts the activity based on these descriptors. Such models can be useful in prioritizing the synthesis of new compounds for research purposes. While specific QSAR models for this class of compounds in a non-therapeutic context are not readily found, the principles of QSAR are widely applied in chemical biology.

Table 4: Example Molecular Descriptors Used in QSAR Modeling for Aryl Allyl Ethers

| Descriptor | Description | Typical Value Range |

| LogP | Octanol-water partition coefficient | 2.0 - 4.0 |

| Molecular Weight | Mass of the molecule | 150 - 250 g/mol |

| Number of Hydrogen Bond Donors | Count of O-H and N-H bonds | 1 - 2 |

| Number of Hydrogen Bond Acceptors | Count of N and O atoms | 2 - 4 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 40 - 60 Ų |

Note: This table provides examples of common molecular descriptors that would be relevant for building a QSAR model for this class of compounds.

Research Applications and Potential Utilities of 3 Allyloxy Phenyl Methanol

Utility as a Building Block in Complex Organic Synthesis

The dual functionality of (3-(Allyloxy)phenyl)methanol makes it a valuable intermediate in the construction of more complex molecular architectures. umontreal.camit.edu The hydroxyl and allyl groups can be reacted selectively or sequentially to build intricate scaffolds. Multi-step synthetic strategies often rely on such building blocks to efficiently assemble target molecules by avoiding the need for extensive functional group protection and deprotection steps. mdpi.comazom.com

Precursor for Advanced Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. frontiersin.org The structural features of this compound offer several potential pathways to synthesize advanced heterocycles.

The allyl ether moiety can undergo a variety of transformations. For instance, a Claisen rearrangement could be thermally or catalytically induced to reposition the allyl group on the aromatic ring, creating an ortho-allyl phenol (B47542) derivative. This intermediate can then undergo further reactions, such as oxidative cyclization, to form furan or pyran ring systems fused to the benzene (B151609) ring. Additionally, the double bond of the allyl group is amenable to reactions like epoxidation followed by ring-opening, or ozonolysis, to introduce new functionalities that can participate in cyclization reactions.

The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, which can then be used in condensation reactions with amines or hydrazines to form nitrogen-containing heterocycles like imidazoles or pyrazoles. ijnrd.org The combination of these reactive sites allows for the potential synthesis of a diverse range of complex heterocyclic systems. bohrium.comnih.gov

Table 1: Potential Heterocyclic Systems from this compound Derivatives

| Starting Functional Group | Key Transformation | Resulting Intermediate | Potential Heterocycle |

|---|---|---|---|

| Allyl Ether | Claisen Rearrangement | 2-Allyl-3-hydroxyphenyl-methanol | Dihydrofuran / Dihydropyran |

| Allyl Ether | Epoxidation / Ring Opening | Diol derivative | Cyclic Ethers / Lactones |

| Benzylic Alcohol | Oxidation to Aldehyde | 3-(Allyloxy)benzaldehyde | Imidazole, Pyrazole, Pyrimidine |

| Both Groups | Intramolecular Cyclization | - | Fused bicyclic ethers |

Intermediate in Multi-Step Synthesis Campaigns

In multi-step total synthesis, efficiency is often increased by using intermediates that can be elaborated in multiple directions. This compound serves as a potential chiron for introducing a C9-aromatic unit into a larger molecule. The alcohol provides a handle for ether or ester linkages or can be converted into a leaving group for nucleophilic substitution or a carbon-centered radical. The allyl group can be used in various coupling reactions, such as Heck or Suzuki couplings after hydroboration/oxidation, or can participate in metathesis reactions.

The development of continuous flow chemistry has further highlighted the utility of stable, functionalized intermediates. umontreal.camit.edu A compound like this compound could be integrated into a multi-step flow synthesis where its distinct functional groups are modified in sequential reactors without the need for isolating intermediates. umontreal.ca

Role in Materials Science Research

The presence of a polymerizable allyl group and a reactive hydroxyl group makes this compound an attractive candidate for research in materials science, particularly in the development of novel polymers and functional materials.

Monomer or Cross-linker in Polymer Development

Allyl monomers are a known class of compounds used in polymerization, though they often polymerize more slowly than vinyl monomers. The allyl group of this compound can participate in free-radical polymerization to form a polymer backbone. acs.org The pendant phenylmethanol group would then provide functionality along the polymer chain, which could be used for post-polymerization modification.

Alternatively, the bifunctional nature of the molecule allows it to act as a cross-linker. researchgate.netscispace.com In a polymerization reaction with other monomers, the allyl group can be incorporated into one polymer chain, while the hydroxyl group could react with a functional group on an adjacent chain (for example, in the formation of polyesters or polyurethanes), leading to a cross-linked network structure. This can significantly alter the mechanical and thermal properties of the resulting material.

Table 2: Potential Polymerization Roles of this compound

| Role | Reactive Group(s) | Polymerization Type | Resulting Polymer Feature |

|---|---|---|---|

| Monomer | Allyl group | Radical Polymerization | Functional side chains with -OH groups |

| Co-monomer | Allyl group | Co-polymerization | Introduction of functional units |

| Cross-linker | Allyl and Hydroxyl groups | Hybrid Polymerization | Thermoset network structure |

| Initiator | Hydroxyl group | Ring-Opening Polymerization | Polymer chain with a specific end-group |

Precursor for Functional Materials with Tunable Properties

The synthesis of functional materials with specific, tunable properties is a major goal in materials science. The aromatic ring and polar hydroxyl group of this compound can impart desirable properties to polymers, such as increased refractive index, thermal stability, and altered solubility.

By chemically modifying the hydroxyl group prior to polymerization, a wide range of functional monomers can be synthesized. For example, esterification with acrylic or methacrylic acid would yield a new monomer with two different types of polymerizable double bonds, allowing for complex polymer architectures. researchgate.net Such monomers are valuable in creating materials for coatings, adhesives, or optical applications. google.com The ability to tailor the molecular structure of the monomer allows for fine-tuning of the properties of the final polymeric material.

Research into Pharmaceutical and Agrochemical Intermediates

Many biologically active compounds used in pharmaceuticals and agrochemicals contain substituted aromatic rings and ether linkages. sumitomo-chem.co.jpderpharmachemica.com The structure of this compound contains the key motifs of a substituted phenyl methanol (B129727) and an ether, making it a plausible intermediate in the synthesis of such molecules. google.com

The phenylmethanol core is a structural component found in various classes of drugs. The allyl ether group can serve as a protecting group for the phenolic hydroxyl, which can be de-allylated at a later synthetic stage. Alternatively, the allyl group itself can be a key part of the final pharmacophore, as allylic moieties are present in numerous natural products and synthetic drugs. The development of synthetic routes to create libraries of related compounds for biological screening often employs versatile intermediates like this compound, which can be readily modified to produce a range of analogues. nih.gov

Scaffold for Medicinal Chemistry Research (non-therapeutic)

There is no specific information available in the searched scientific literature or patents that describes the use of this compound as a scaffold for non-therapeutic medicinal chemistry research. While medicinal chemistry patents and research articles describe the synthesis and use of various heterocyclic and aromatic compounds, none specifically mention this compound as a starting material or key intermediate. google.comzioc.ruutsouthwestern.edu

Development of Novel Catalytic Systems or Ligands

Synthesis and Investigation of Structural Analogs and Derivatives of 3 Allyloxy Phenyl Methanol

Design Principles for Derivative Synthesis

The design of derivatives of (3-(Allyloxy)phenyl)methanol would likely be guided by established principles of medicinal and materials chemistry, aiming to modulate its physicochemical and reactive properties. Key strategies would involve modification of its three main structural components: the phenyl ring, the allyloxy group, and the hydroxymethyl group.

Modification of the Phenyl Ring:

Substitution: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring can significantly alter the electronic properties of the molecule. This, in turn, can influence the reactivity of the hydroxymethyl and allyloxy groups. For instance, electron-withdrawing groups would be expected to increase the acidity of the hydroxyl proton, while electron-donating groups would have the opposite effect.

Modification of the Allyloxy Group:

Chain Homologation/Variation: Replacing the allyl group with other alkenyl chains of varying lengths or with cyclic olefinic structures could be explored. This would impact the steric hindrance around the ether linkage and potentially open new reaction pathways involving the double bond.

Electronic Modification: The introduction of substituents on the allyl group itself could fine-tune its reactivity in reactions such as Claisen rearrangement or electrophilic additions.

Modification of the Hydroxymethyl Group:

Esterification and Etherification: The primary alcohol function of the hydroxymethyl group is a prime target for derivatization through esterification or etherification. These modifications would alter the polarity and hydrogen-bonding capabilities of the molecule.

Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid would introduce new functionalities and significantly change the chemical character of the compound, opening avenues for a host of subsequent chemical transformations.

A hypothetical set of derivatives designed based on these principles is presented in Table 1.

| Derivative Name | Modification Site | Intended Property Modulation |

| (3-(Allyloxy)-4-nitrophenyl)methanol | Phenyl Ring | Increased acidity of hydroxymethyl proton |

| (3-(Cinnamyloxy)phenyl)methanol | Allyloxy Group | Altered steric and electronic properties of the ether |

| 3-(Allyloxy)benzyl acetate (B1210297) | Hydroxymethyl Group | Increased lipophilicity, removal of H-bond donor |

| 3-(Allyloxy)benzaldehyde | Hydroxymethyl Group | Introduction of an electrophilic center |

Interactive Data Table 1: Hypothetical Derivatives of this compound (This table is for illustrative purposes as no specific research data was found)

Structure-Reactivity Relationship Studies of Analogs

In the absence of direct studies on this compound, we can infer potential structure-reactivity relationships from research on analogous allyloxy-substituted aromatic compounds. The interplay between the allyloxy and hydroxymethyl groups, mediated by the phenyl ring, would be a central theme of such investigations.

A key reaction of interest for this scaffold is the Claisen rearrangement , a concerted pericyclic reaction where the allyl phenyl ether rearranges to an ortho-allyl phenol (B47542) upon heating. The electronic nature of substituents on the phenyl ring would be expected to influence the rate of this rearrangement. For instance, electron-donating groups at the para-position relative to the allyloxy group could accelerate the reaction by stabilizing the transition state.

Another area of study would be the relative reactivity of the terminal double bond of the allyl group and the benzylic alcohol. Competitive reactions, such as electrophilic addition to the double bond versus oxidation of the alcohol, could be studied under various conditions. The steric and electronic environment around these functional groups, as dictated by the substitution pattern on the phenyl ring, would play a crucial role in determining the reaction outcome.

Table 2 outlines potential reactivity trends for a series of hypothetical analogs.

| Analog Structure | Predicted Reactivity Trend | Rationale |

| (3-(Allyloxy)-4-methoxyphenyl)methanol | Faster Claisen rearrangement | Electron-donating methoxy group stabilizes the transition state. |

| (3-(Allyloxy)-4-chlorophenyl)methanol | Slower Claisen rearrangement | Electron-withdrawing chloro group destabilizes the transition state. |

| (3-(Allyloxy)-2,6-dimethylphenyl)methanol | Steric hindrance to reactions at the hydroxymethyl group | Methyl groups flank the hydroxymethyl moiety. |

Interactive Data Table 2: Predicted Structure-Reactivity Relationships for Hypothetical Analogs (This table is for illustrative purposes as no specific research data was found)

Exploration of Bioisosteric Replacements (in non-therapeutic research contexts)

Bioisosteric replacement is a powerful tool in chemical design, aiming to replace a functional group with another that retains similar steric and electronic properties, while potentially improving other characteristics. In a non-therapeutic research context, exploring bioisosteres of this compound could be valuable for developing chemical probes or materials with tailored properties.

Bioisosteres for the Allyl Group:

Propargyl Group: The replacement of the allyl group with a propargyl group would introduce a terminal alkyne. This would maintain a similar chain length and steric profile while providing a reactive handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This could be useful for attaching the molecule to surfaces or larger scaffolds.

Fluoroalkenyl Groups: Introduction of fluorine atoms onto the allyl group could alter its electronic properties and metabolic stability (in biological systems), and in a materials context, could influence properties like lipophilicity and thermal stability.

Bioisosteres for the Phenyl Ring:

Table 3 provides examples of potential bioisosteric replacements and their rationale.

| Original Moiety | Bioisosteric Replacement | Resulting Compound Name (Hypothetical) | Rationale for Replacement |

| Allyl | Propargyl | (3-(Propargyloxy)phenyl)methanol | Introduction of a "clickable" functional group. |

| Phenyl | Pyridyl | (5-(Allyloxy)pyridin-3-yl)methanol | Altered electronic properties and introduction of a hydrogen bond acceptor. |

Interactive Data Table 3: Potential Bioisosteric Replacements for this compound (This table is for illustrative purposes as no specific research data was found)

Exploratory Research on Biological Interactions Non Therapeutic Contexts

In Vitro Studies for Basic Mechanistic Understanding

There is currently no publicly available scientific literature detailing in vitro studies on (3-(Allyloxy)phenyl)methanol to understand its basic mechanistic interactions with biological systems. This includes a lack of data on its binding kinetics with specific enzymes or receptor proteins. Without such fundamental research, any discussion of its potential inhibitory or modulatory effects on biological targets remains purely speculative.

Interactions with Biomolecules in Research Models

Information regarding the direct interaction of this compound with biomolecules such as nucleic acids, lipids, or carbohydrates in research models is not present in the current body of scientific literature. Studies that would characterize the nature of these potential interactions, whether through covalent modification or non-covalent binding, have not been reported.

Development of Biological Probes or Tags

The unique structure of this compound, featuring an allyl group, theoretically presents a reactive handle that could be functionalized for the development of biological probes or tags. The allyl group could potentially be modified through various chemical reactions to attach fluorophores, biotin, or other reporter molecules. However, there are no published studies that have utilized this compound for this purpose. The development of such tools would be a novel area of research.

Applications in Chemical Biology Research

Consistent with the lack of data in the preceding sections, there are no documented applications of this compound in the field of chemical biology research. Its potential as a tool to probe biological pathways or as a building block for more complex bioactive molecules has not been explored in the available scientific literature.

Future Directions and Emerging Research Avenues for 3 Allyloxy Phenyl Methanol

Integration with Flow Chemistry and Automated Synthesis

The synthesis and derivatization of (3-(Allyloxy)phenyl)methanol are well-suited for adaptation to continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, better scalability, and greater reproducibility. semanticscholar.org

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. semanticscholar.orgnih.gov The synthesis of aryl allyl ethers, for instance, can be optimized under flow conditions to improve yields and selectivities. researchgate.netorganic-chemistry.org An automated flow setup could facilitate the multi-step synthesis of this compound or its derivatives, minimizing manual intervention and enabling high-throughput screening of reaction conditions. For example, a telescoped flow process could first involve the allylation of a dihydroxybenzyl alcohol precursor, followed by a subsequent functionalization of the primary alcohol, all within an integrated and contained system.

The table below illustrates a hypothetical comparison of batch versus flow synthesis for a key synthetic step in producing a this compound derivative.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 12 - 24 hours | 15 - 30 minutes (residence time) |

| Temperature Control | Moderate (± 5 °C) | Precise (± 1 °C) |

| Yield | 75% | >90% |

| Safety Profile | Risk of thermal runaway | Enhanced heat transfer, minimal reagent volume at any given time nih.gov |

| Scalability | Limited by vessel size | Easily scalable by extending run time |

Automated platforms can further accelerate research by systematically varying reactants and conditions to build a library of derivatives based on the this compound scaffold. This approach would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry or for developing new materials with tailored properties.

Application in Supramolecular Chemistry Research

The functional groups within this compound provide key features for its use in supramolecular chemistry. The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor, while the phenyl ring can participate in π-π stacking and hydrophobic interactions. solubilityofthings.comlibretexts.org These non-covalent interactions are the foundation of molecular self-assembly and molecular recognition.

Researchers could explore how this compound and its derivatives self-assemble in various solvents to form ordered structures like gels, liquid crystals, or vesicles. The interplay between hydrogen bonding from the alcohol moiety and π-stacking from the aromatic core could lead to the formation of complex and functional supramolecular polymers.

Furthermore, the molecule could be incorporated into larger host-guest systems. The aromatic ring can act as a guest, binding within the hydrophobic cavity of a host molecule like a cyclodextrin or a calixarene. Conversely, it could be functionalized to create a larger host structure capable of recognizing and binding specific guest molecules. The allyl group offers a convenient handle for post-assembly modification, allowing for the covalent capture of self-assembled structures or for attaching the supramolecular assembly to a surface.

Exploration in Nanotechnology and Nanoscience

The structure of this compound makes it a promising candidate for applications in nanotechnology, particularly in the synthesis and surface functionalization of nanoparticles. nih.gov Benzyl (B1604629) alcohol and its derivatives are known to act as surfactants, solvents, and linking agents in the creation of metal oxide and other inorganic nanostructures. researchgate.netrsc.orgnih.gov

The hydroxyl group can coordinate to metal precursors during a sol-gel or solvothermal synthesis, helping to control the growth and morphology of nanoparticles such as TiO₂, ZnO, or Fe₃O₄. researchgate.netrsc.org The phenyl ring can interact with the surface of carbon-based nanomaterials like carbon nanotubes or graphene via π-π stacking, providing a non-covalent method for surface modification. researchgate.net

Once attached to a nanoparticle surface, this compound offers further possibilities for functionalization via its allyl group. This reactive handle can be used to graft polymers, attach biomolecules, or link the nanoparticles into a larger composite material. This dual functionality—surface anchoring and providing a site for further reaction—is highly valuable in creating advanced nanomaterials for catalysis, sensing, or biomedical applications. researchgate.netnih.gov

The table below outlines potential roles of this compound in the development of functional nanomaterials.

| Nanomaterial Type | Role of this compound | Potential Application |

| Metal Oxide Nanoparticles (e.g., TiO₂) | Capping agent and surface linker via the hydroxyl group researchgate.netnih.gov | Photocatalysis, UV protection |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Surface modifier for biocompatibility and further functionalization researchgate.net | Drug delivery, MRI contrast agents |

| Carbon Nanotubes (CNTs) | Non-covalent functionalization via π-π stacking researchgate.net | Composite materials, electronic sensors |

| Quantum Dots (QDs) | Ligand to passivate surface defects and improve quantum yield | Bio-imaging, light-emitting diodes (LEDs) |

Interdisciplinary Research Collaborations

The exploration of this compound in the aforementioned areas would naturally foster collaborations across various scientific disciplines.

Chemistry and Chemical Engineering: The development of flow chemistry processes for the synthesis of this compound and its derivatives would require close collaboration between synthetic organic chemists and chemical engineers to design, optimize, and scale up continuous reactors. semanticscholar.org

Chemistry and Materials Science: Investigating the use of this compound in supramolecular assemblies and for the functionalization of nanoparticles would bring together organic chemists and materials scientists. ijrar.org Such collaborations could lead to the creation of novel polymers, composites, and "smart" materials with applications in electronics, coatings, and advanced manufacturing. ijrar.org

Chemistry and Biomedical Sciences: The potential to use functionalized nanoparticles for drug delivery or bio-imaging would necessitate partnerships with biologists, pharmacologists, and medical researchers. nih.gov The biocompatibility and efficacy of such systems would need to be rigorously tested in biological systems.

Chemistry and Physics: Characterizing the photophysical properties of new materials derived from this compound, such as those incorporated into quantum dots or organic electronic devices, would involve collaboration with physicists to understand and optimize their performance.

By bridging these disciplines, research into this compound could evolve from fundamental chemical synthesis to the development of functional materials and technologies that address real-world challenges.

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for (3-(Allyloxy)phenyl)methanol, and how do reaction conditions influence product purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution, introducing the allyloxy group to a phenolic precursor. For example, reduction of a ketone intermediate using diisobutylaluminum hydride (DIBAL-H) at -70°C yields high-purity alcohol. Solvent choice (e.g., dry MeCN) and inert atmospheres prevent side reactions like premature oxidation .

- Data Insight : Reaction yields exceeding 90% are achieved when using stoichiometric DIBAL-H (5.1 equiv.) under strict temperature control (-70°C for 1.5–2 hours) .

Q. Which chromatographic techniques are most effective for purifying this compound?

- Methodology : Column chromatography with silica gel and hexane/ethyl acetate gradients (e.g., 1:1 ratio) is optimal. Preparative HPLC may resolve complex mixtures. TLC monitoring (Rf ≈ 0.54 in hexane/EtOAc) ensures accurate fraction collection .

- Data Insight : Post-purification yields are quantitative (≥95%) when using MPLC with 15 cm³/min flow rates .

Q. What spectroscopic signatures confirm the structure of this compound?

- Methodology :